5,6-difluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,6-difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinoline ring. It has a molecular formula of C9H9F2N and a molecular weight of 169.17 g/mol . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable quinoline precursor. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5,6-dione, while reduction could produce this compound derivatives with varying degrees of saturation .
Scientific Research Applications
5,6-difluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure enhances its interaction with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,6-difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by forming strong hydrogen bonds or electrostatic interactions with the active site residues .
Comparison with Similar Compounds
Similar Compounds
5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline: This compound has an additional methyl group at the 2nd position, which can influence its chemical and biological properties.
1,2,3,4-tetrahydroquinoline: The non-fluorinated parent compound, which lacks the enhanced stability and biological activity conferred by the fluorine atoms.
Uniqueness
5,6-difluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1785623-11-1 |
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Molecular Formula |
C9H9F2N |
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 |
InChI Key |
IAFQILMWIPBNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)F)NC1 |
Purity |
95 |
Origin of Product |
United States |
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